2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one
Overview
Description
2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or similar reagents.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by the piperazine derivative.
Attachment of the Hydroxyethyl Group: This step involves the alkylation of the piperazine nitrogen with 2-chloroethanol or a similar reagent.
Formation of the Phenylethenyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The phenylethenyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The piperazine nitrogen can undergo substitution reactions with various electrophiles to form N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common electrophiles include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Ethyl derivatives.
Substitution: N-substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Biological Studies: Its unique structure allows for the exploration of its interactions with various biological targets, such as enzymes and receptors.
Chemical Biology: It can be used as a probe to study the mechanisms of action of related compounds.
Industrial Applications: It may find use in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The hydroxyethyl and phenylethenyl groups may play a role in binding to these targets, while the quinazolinone core may be involved in the modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid: A buffer substance commonly used in biological research.
4-(2-hydroxyethyl)piperazine-1-ethanesulfonic acid: Another buffer substance with similar structural features.
Uniqueness
2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one is unique due to its combination of a quinazolinone core with a piperazine moiety and a phenylethenyl group. This unique structure may confer specific biological activities that are not observed in similar compounds.
Properties
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-[(E)-2-phenylethenyl]-7,8-dihydro-6H-quinazolin-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c27-13-12-25-8-10-26(11-9-25)22-23-16-19-20(24-22)14-18(15-21(19)28)7-6-17-4-2-1-3-5-17/h1-7,16,18,27H,8-15H2/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUQTCVBILIRCA-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=C3C(=N2)CC(CC3=O)C=CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCO)C2=NC=C3C(=N2)CC(CC3=O)/C=C/C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.